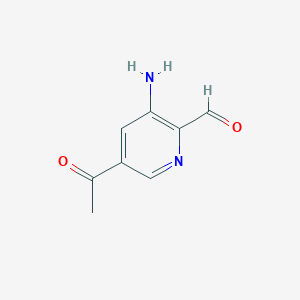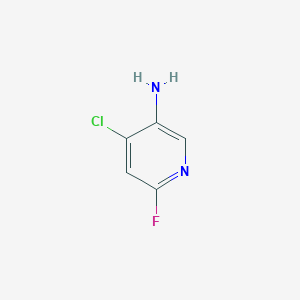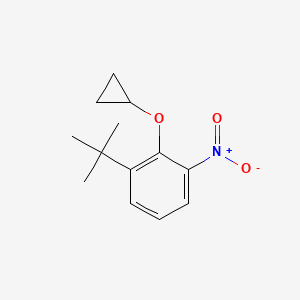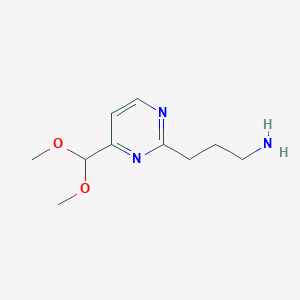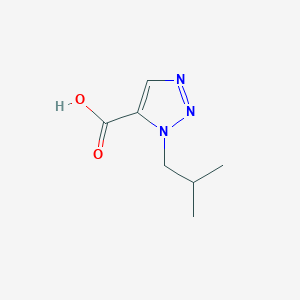
1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
準備方法
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid can be synthesized through a series of chemical reactions. One common method involves the cycloaddition of azides to alkynes, known as “Click Chemistry.” This reaction is typically carried out in the presence of a copper catalyst and under mild conditions, making it a highly efficient and selective process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions: 1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have enhanced biological activities.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of new compounds with unique properties.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions include various triazole derivatives, each with distinct chemical and biological properties .
科学的研究の応用
1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials, including polymers and coatings
作用機序
The mechanism of action of 1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells .
類似化合物との比較
- 1H-1,2,3-Triazole-4-carboxylic acid
- 1H-1,2,4-Triazole-3-carboxylic acid
- 4-Thiazolecarboxylic acid
- 5-Methyl-3H-imidazole-4-carboxylic acid
Comparison: 1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid is unique due to its isobutyl group, which imparts distinct chemical and biological properties. Compared to other triazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
3-(2-methylpropyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)4-10-6(7(11)12)3-8-9-10/h3,5H,4H2,1-2H3,(H,11,12) |
InChIキー |
KZDFCUDIZJHDFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=CN=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


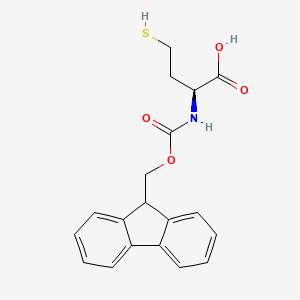
![(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)
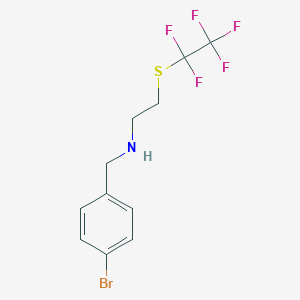
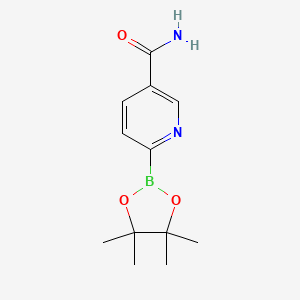
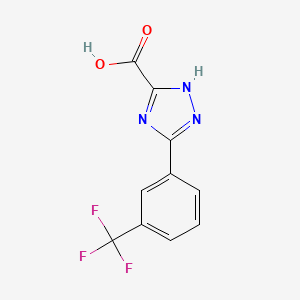
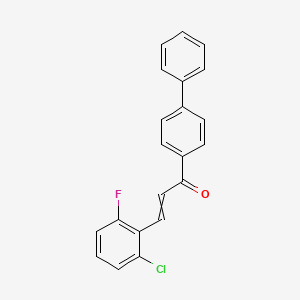
![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)



